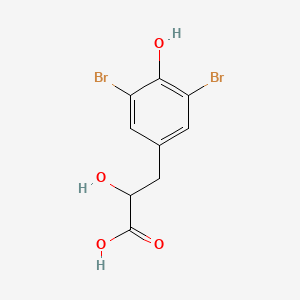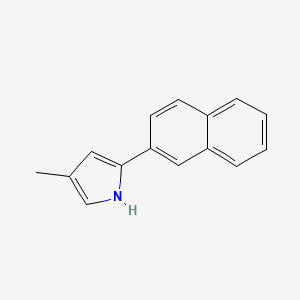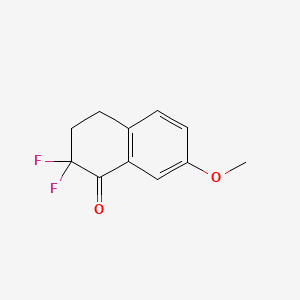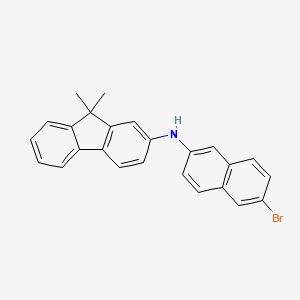
N-(6-Bromonaphthalen-2-yl)-9,9-dimethyl-9H-fluoren-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-Bromonaphthalen-2-yl)-9,9-dimethyl-9H-fluoren-2-amine: is an organic compound with the molecular formula C25H20BrN and a molecular weight of 414.34 g/mol . This compound is characterized by the presence of a bromonaphthalene moiety attached to a dimethylfluorene amine structure. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(6-Bromonaphthalen-2-yl)-9,9-dimethyl-9H-fluoren-2-amine typically involves the reaction of 6-bromonaphthalen-2-amine with 9,9-dimethylfluorene-2-amine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions: N-(6-Bromonaphthalen-2-yl)-9,9-dimethyl-9H-fluoren-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The bromine atom in the naphthalene ring can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalene oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
N-(6-Bromonaphthalen-2-yl)-9,9-dimethyl-9H-fluoren-2-amine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of N-(6-Bromonaphthalen-2-yl)-9,9-dimethyl-9H-fluoren-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
- N-(6-Bromonaphthalen-2-yl)methanesulfonamide
- N-(6-Bromonaphthalen-2-yl)acetamide
- N-(6-Bromonaphthalen-2-yl)-2-hydroxy-2-methylpropanamide
Comparison: N-(6-Bromonaphthalen-2-yl)-9,9-dimethyl-9H-fluoren-2-amine is unique due to its specific structural features, such as the presence of both bromonaphthalene and dimethylfluorene moieties. This combination imparts distinct chemical properties and reactivity compared to similar compounds. For instance, the presence of the dimethylfluorene group may enhance its stability and influence its interactions with other molecules .
Properties
Molecular Formula |
C25H20BrN |
|---|---|
Molecular Weight |
414.3 g/mol |
IUPAC Name |
N-(6-bromonaphthalen-2-yl)-9,9-dimethylfluoren-2-amine |
InChI |
InChI=1S/C25H20BrN/c1-25(2)23-6-4-3-5-21(23)22-12-11-20(15-24(22)25)27-19-10-8-16-13-18(26)9-7-17(16)14-19/h3-15,27H,1-2H3 |
InChI Key |
LNVZXTHHCISNLO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC=CC=C2C3=C1C=C(C=C3)NC4=CC5=C(C=C4)C=C(C=C5)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


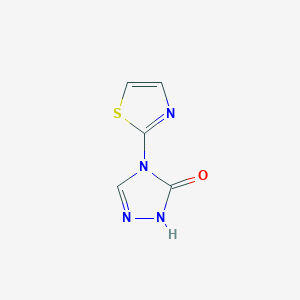
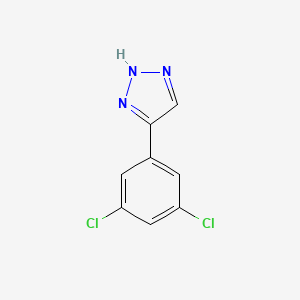
![1-Amino-3-[4-(4-chlorophenyl)-1-piperazinyl]propane](/img/structure/B13694465.png)
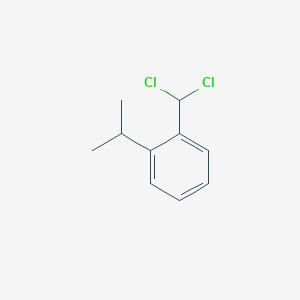
![[5-Amino-3-(4-pyridyl)-4-pyrazolyl]methanol](/img/structure/B13694472.png)
![1-[(tert-Butyldiphenylsilyl)oxy]-1-phenyl-2-propanone](/img/structure/B13694480.png)
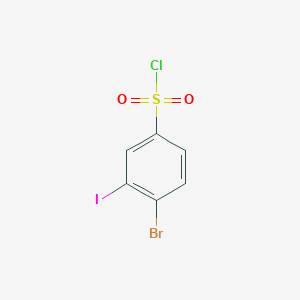
![Trimethyl[2-(tributylstannyl)ethenyl]silane](/img/structure/B13694505.png)
